molecular formula C9H14N2O3 B8446274 N-(2-(2-methoxyethoxy)ethyl)-imidazole-2-carboxaldehyde

N-(2-(2-methoxyethoxy)ethyl)-imidazole-2-carboxaldehyde

Cat. No.: B8446274
M. Wt: 198.22 g/mol
InChI Key: BAUGSAJVDUVRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-methoxyethoxy)ethyl)-imidazole-2-carboxaldehyde is a useful research compound. Its molecular formula is C9H14N2O3 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]imidazole-2-carbaldehyde

InChI

InChI=1S/C9H14N2O3/c1-13-6-7-14-5-4-11-3-2-10-9(11)8-12/h2-3,8H,4-7H2,1H3

InChI Key

BAUGSAJVDUVRRJ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCN1C=CN=C1C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.30 g of (2) (0.008 mol) was dissolved in freshly distilled THF 35 mL under argon atmosphere, and the solution was cooled to −40° C. n-butyllithium 1.6M-hexane solution 5.6 mL (0.0088 mol) was added dropwise while the temperature was kept at −40° C. The mixture was then stirred at −40° C. for 30 min, after which dry DMF 1.28 mL (0.016 mol) was added. The contents were allowed to warm up to room temperature and stirred overnight. Sodium bicarbonate solution was added, then THF was dried (Rotavap), extracted by CHCl3, dried over Na2SO4, and dried (Rotavap) until a light yellow oil was left. The product was purified by silica gel flash column chromatography, CHCl3:CH3OH=50:1. 0.861 g product (3) (57% yield) was obtained as a light yellow oil. As an alternative to column chromatography, the product (3) is purified by vacuum distillation.
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.28 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
57%

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